4-(Dimethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
CAS No.: 624724-92-1
Cat. No.: VC16155569
Molecular Formula: C19H22N6OS
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624724-92-1 |
|---|---|
| Molecular Formula | C19H22N6OS |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 4-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C19H22N6OS/c1-4-26-17-11-7-15(8-12-17)18-21-22-19(27)25(18)23-20-13-14-5-9-16(10-6-14)24(2)3/h5-13,23H,4H2,1-3H3,(H,22,27)/b20-13+ |
| Standard InChI Key | FPAVIGJNSUKEHY-DEDYPNTBSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=C(C=C3)N(C)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=C(C=C3)N(C)C |
Introduction
4-(Dimethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound that combines elements from different chemical classes. It features a benzaldehyde moiety with a dimethylamino group, contributing to its reactivity and potential applications in medicinal chemistry. The structure includes a hydrazone linkage, which is significant for biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process, requiring specific conditions such as controlled temperature and pH to optimize yields. Solvents like ethanol or methanol are commonly used for dissolving reactants and facilitating reactions.
Synthesis Steps
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Preparation of Reactants: The synthesis begins with the preparation of the necessary reactants, including 4-(dimethylamino)benzaldehyde and the appropriate triazole derivative.
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Hydrazone Formation: The hydrazone linkage is formed through a condensation reaction between the aldehyde and the hydrazine derivative.
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Purification: The final product is purified using techniques such as recrystallization or chromatography.
Reactivity
The compound can undergo various chemical reactions due to its functional groups, including the hydrazone linkage and the sulfanyl group. These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine completion and purity.
Biological Activities and Potential Applications
Research indicates that similar compounds have shown activity against cancer cell lines and other diseases, suggesting potential therapeutic applications. The mechanism of action is primarily linked to its interaction with biological targets, which can vary depending on the specific disease model being studied.
Potential Applications
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Pharmaceuticals: The compound's unique structure and potential biological activities make it a candidate for further research in drug development.
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Agrochemicals: Its properties may also be relevant in the development of new agrochemicals.
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Formula | C19H22N6OS |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 624724-92-1 |
| Synthesis Conditions | Controlled temperature and pH, solvents like ethanol or methanol |
| Potential Applications | Pharmaceuticals, agrochemicals |
Stability and Handling
Data on stability and reactivity can be obtained from safety data sheets and chemical databases, indicating safe handling practices. It is crucial to follow proper protocols when handling this compound to ensure safety and prevent accidents.
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